molecular formula C19H20N2O2S B5468573 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine

2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine

Cat. No. B5468573
M. Wt: 340.4 g/mol
InChI Key: XSSRKCSSEDPLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a unique chemical structure that makes it an attractive candidate for use in various applications, including drug discovery, molecular biology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is not fully understood. However, it is believed that this compound may interact with certain proteins or enzymes in the body, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its unique chemical structure, which makes it an ideal tool for studying various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.

Future Directions

There are many potential future directions for research involving 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine. Some possible areas of focus include further studies on the compound's mechanism of action, as well as its potential use in drug discovery and other biomedical applications. Additionally, researchers may explore new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 6-methoxy-2-naphthaldehyde with 4-(1,3-thiazol-2-ylmethyl)morpholine in the presence of a suitable catalyst.

Scientific Research Applications

The unique chemical structure of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine makes it an ideal candidate for use in scientific research. This compound has been shown to have a wide range of potential applications, including as a tool for drug discovery, molecular biology, and biochemistry.

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-22-17-5-4-14-10-16(3-2-15(14)11-17)18-12-21(7-8-23-18)13-19-20-6-9-24-19/h2-6,9-11,18H,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSRKCSSEDPLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.